5-(benzylamino)-3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)imidazolidine-2,4-dione
Overview
Description
5-(benzylamino)-3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)imidazolidine-2,4-dione is a synthetic compound known for its unique structure and potential applications in various scientific fields. This compound features an imidazolidine-2,4-dione backbone, functionalized with benzylamine, trifluoromethoxyphenyl, and trifluoromethyl groups. These functionalities contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzylamino)-3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)imidazolidine-2,4-dione typically involves multi-step organic synthesis:
Step 1: : Formation of the imidazolidine-2,4-dione core from corresponding precursors.
Step 2: : Introduction of the benzylamine group via nucleophilic substitution.
Step 3: : Attachment of the trifluoromethoxyphenyl and trifluoromethyl groups through electrophilic aromatic substitution or other suitable methods.
Step 4: : Purification of the final product using techniques like column chromatography or recrystallization.
Industrial Production Methods
In industrial settings, the production scale-up involves optimization of reaction conditions, use of continuous flow reactors for enhanced efficiency, and stringent quality control to ensure high purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Oxidation reactions may occur at the benzylamine group, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: : Reduction reactions might target the imidazolidine-2,4-dione ring, potentially forming dihydro or tetrahydro derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify the trifluoromethoxyphenyl group or the trifluoromethyl group, generating diverse products.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: : Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Electrophiles such as alkyl halides or acyl chlorides, and nucleophiles like amines or alcohols.
Major Products
Oxidation Products: : N-oxides, nitroso derivatives, or other oxygenated compounds.
Reduction Products: : Dihydro and tetrahydroimidazolidine derivatives.
Substitution Products: : Modified phenyl and methyl derivatives.
Scientific Research Applications
Chemistry
This compound serves as an intermediate in the synthesis of more complex organic molecules and catalysts in various organic reactions.
Biology
Medicine
Research explores its potential as a drug candidate due to its unique pharmacophore, possibly targeting specific proteins or enzymes.
Industry
Its stability and functional groups make it useful in the development of novel materials, coatings, and agrochemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or cellular proteins.
Pathways Involved: : Inhibition or activation of biochemical pathways, modulation of enzyme activity, and alteration of signal transduction mechanisms.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 5-(benzylamino)-3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)imidazolidine-2,4-dione exhibits distinct properties:
Uniqueness: : The presence of trifluoromethoxy and trifluoromethyl groups increases its lipophilicity and metabolic stability.
Similar Compounds: : 5-(aminobenzyl)-3-phenylimidazolidine-2,4-dione, 5-(benzylamino)-3-(trifluoromethyl)imidazolidine-2,4-dione.
Properties
IUPAC Name |
5-(benzylamino)-3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)imidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F6N3O3/c19-17(20,21)16(25-10-11-4-2-1-3-5-11)14(28)27(15(29)26-16)12-6-8-13(9-7-12)30-18(22,23)24/h1-9,25H,10H2,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMWBSBMXYGPSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2(C(=O)N(C(=O)N2)C3=CC=C(C=C3)OC(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F6N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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